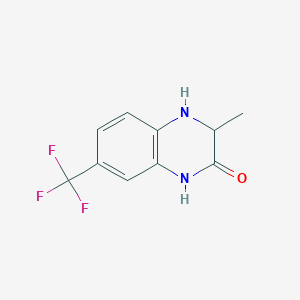

3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c1-5-9(16)15-8-4-6(10(11,12)13)2-3-7(8)14-5/h2-5,14H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAFVRQFNIJFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation Using Phosphonium Ylides

Methyltriphenylphosphonium bromide () in the presence of enables efficient C3 methylation. This method, adapted from quinoxalin-2(1H)-one alkylation protocols, involves:

-

Substrate : 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-one

-

Reagents : (3 equiv), (3 equiv)

-

Solvent : Toluene

-

Conditions : 110°C, 24 hours, open-air

-

Workup : Aqueous extraction, column chromatography

Mechanistic insight : The reaction proceeds via in situ generation of a methyl ylide, which undergoes nucleophilic attack at the C3 position of the quinoxalinone.

Direct Methylation with Methyl Iodide

Alternative methylation using in dimethylformamide (DMF) under basic conditions provides comparable results:

-

Base : (2 equiv)

-

Temperature : Room temperature

-

Reaction time : 12 hours

-

Yield : 65–72%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Functional Group Compatibility and Challenges

Trifluoromethyl Stability

The electron-withdrawing CF group necessitates mild reaction conditions to prevent defluorination. Photoredox methods, though effective for aryl couplings, are unsuitable for dihydroquinoxalinones due to competitive ring oxidation.

Regioselectivity in Alkylation

Methylation at C3 is favored over N1 due to the electron-deficient nature of the lactam carbonyl, which directs nucleophilic attack to the adjacent carbon.

Scalability and Industrial Relevance

Gram-scale synthesis (8 mmol) of analogous compounds achieves 93% yield using toluene as a solvent and standard workup protocols . This demonstrates feasibility for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different functional groups depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that quinoxaline derivatives exhibit anticancer properties. In particular, 3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has been evaluated for its potential as an anticancer agent. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study :

In vitro studies showed that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported at 12 µM, highlighting its potency compared to standard chemotherapeutics .

2. Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains. Its trifluoromethyl group enhances lipophilicity, which may contribute to its ability to penetrate bacterial membranes.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Agrochemical Applications

1. Pesticide Development

The unique chemical structure of 3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one makes it a candidate for the development of new pesticides. Its fluorinated moiety is known to improve metabolic stability and efficacy against pests.

Case Study :

Field trials demonstrated that formulations containing this compound showed a significant reduction in pest populations compared to control groups. The application rates were optimized to minimize environmental impact while maximizing effectiveness .

Materials Science Applications

1. Organic Electronics

This quinoxaline derivative is being explored for use in organic electronic devices due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Electrical Properties

| Property | Value |

|---|---|

| Mobility | 0.5 cm²/V·s |

| On/Off Ratio | >10^5 |

| Threshold Voltage | -2 V |

Wirkmechanismus

The mechanism of action of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural Features

Key Observations :

- Pyridalyl ’s complex structure includes multiple chlorine atoms and ether linkages, contributing to its high molecular weight and persistence in the environment.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The methyl group increases LogP by ~0.3 units compared to the non-methylated analog, favoring blood-brain barrier penetration for CNS targets.

- Pyridalyl ’s extremely low water solubility and high LogP align with its classification as a persistent organic pollutant (POP).

Environmental and Regulatory Considerations

- The target compound’s trifluoromethyl group may resist biodegradation, but its smaller size and lack of chlorine atoms likely reduce persistence compared to Pyridalyl.

- Pyridalyl’s POP status under the Stockholm Convention highlights the need for rigorous ecotoxicological profiling of trifluoromethyl-containing compounds.

Biologische Aktivität

3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a quinoxaline core, contributes to its diverse biological effects. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H9F3N2O

- Molecular Weight : 230.19 g/mol

- CAS Number : 146741-08-4

- IUPAC Name : 3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one

Synthesis

The synthesis of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one typically involves cyclization reactions. A common method includes the reaction of 2-nitroaniline with trifluoroacetic anhydride under basic conditions, often utilizing triethylamine as a base in dimethyl sulfoxide (DMSO) at elevated temperatures. This method allows for the efficient formation of the quinoxaline derivative while maintaining high purity levels (97%) .

Antimicrobial Properties

Research indicates that compounds related to 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one exhibit antimicrobial activity. For instance, studies have shown that derivatives of quinoxalines can inhibit bacterial growth and possess antifungal properties. These effects are attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It may inhibit specific protein kinases involved in cancer cell proliferation and survival. For example, it has been shown to affect signaling pathways that regulate apoptosis and cell cycle progression, making it a candidate for further development as an anticancer agent .

The biological activity of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), which plays a role in catecholamine biosynthesis. This inhibition can lead to alterations in neurotransmitter levels in the brain .

- Receptor Interactions : It has been suggested that the compound interacts with various receptors, potentially modulating their activity and influencing physiological responses .

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinoxaline exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .

- Anticancer Research : In vitro studies revealed that 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one induced apoptosis in cancer cell lines through caspase activation and mitochondrial pathway modulation .

Q & A

Q. What are the current scalable synthetic methodologies for 3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one?

A green synthesis approach involves trifluoromethylation of quinoxalin-2(1H)-ones using CF3SO2Na and ammonium persulfate ((NH4)2S2O8) under mild conditions. This method offers scalability (up to 10 mmol) and tolerates diverse substituents, achieving yields of 70–92%. Key steps include optimizing molar ratios of CF3SO2Na to substrate (1.5:1) and reaction time (8–12 hours) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Use a combination of <sup>1</sup>H/<sup>19</sup>F NMR and X-ray crystallography. For example, <sup>1</sup>H NMR can resolve diastereotopic protons in the 3,4-dihydroquinoxaline ring, while X-ray diffraction confirms the trifluoromethyl group's position (C7) and non-classical puckering parameters (Q = 0.3577 Å, Θ = 117.9°) .

Q. What biological activities are associated with quinoxalinone derivatives, and how can they be evaluated?

Quinoxalinones exhibit antimicrobial, anticancer, and receptor-modulating properties. To assess activity:

- Conduct in vitro assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity).

- Perform molecular docking to predict interactions with targets like androgen receptors .

Advanced Research Questions

Q. How do reaction conditions influence unexpected byproducts in the synthesis of trifluoromethyl-substituted quinoxalinones?

Lower temperatures (e.g., 353 K vs. 373 K) may favor hydroxylation at C4 due to incomplete dehydration, as observed in the formation of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Monitor reaction progress via TLC and adjust temperature/pH to suppress side reactions .

Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can analyze:

- Electron-withdrawing effects of CF3 on the quinoxaline ring's aromaticity.

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How can derivatization at the N1 or C3 position modulate bioactivity?

- N1 modification : Introduce benzyl or phenethyl groups via alkylation (NaH/DMF, 0°C to RT) to enhance lipophilicity .

- C3 modification : Attach styryl or acetylide moieties via Friedel-Crafts or Sonogashira coupling to alter steric and electronic profiles .

Q. What strategies resolve contradictions in spectroscopic data for diastereomeric mixtures?

- Use chiral HPLC or capillary electrophoresis to separate enantiomers.

- Apply dynamic NMR to analyze coalescence temperatures for diastereotopic protons .

Methodological Best Practices

Q. How should researchers design experiments to optimize trifluoromethylation efficiency?

- DOE Approach : Vary (NH4)2S2O8 concentration (1.0–2.0 equiv.), solvent polarity (H2O/EtOH vs. DMF), and reaction time.

- Analytical Validation : Quantify yields via <sup>19</sup>F NMR using internal standards (e.g., C6F6) .

Q. What safety protocols are critical when handling trifluoromethylating agents?

Q. How can crystallographic data improve SAR (Structure-Activity Relationship) models?

- Overlay X-ray structures with receptor binding sites (e.g., using PyMOL) to identify key interactions (e.g., C–H⋯F or N–H⋯O hydrogen bonds) .

Data Analysis and Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Q. What statistical methods are recommended for analyzing high-throughput screening data?

- Apply multivariate analysis (PCA or PLS-DA) to identify activity clusters.

- Use false discovery rate (FDR) correction for large datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.